N-(2,5-Dibromopyridin-3-yl)methanesulfonamide
Description
N-(2,5-Dibromopyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H6Br2N2O2S and a molecular weight of 330.0 g/mol . This compound is characterized by the presence of two bromine atoms attached to a pyridine ring and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C6H6Br2N2O2S |
|---|---|
Molecular Weight |
330.00 g/mol |
IUPAC Name |
N-(2,5-dibromopyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H6Br2N2O2S/c1-13(11,12)10-5-2-4(7)3-9-6(5)8/h2-3,10H,1H3 |
InChI Key |
VSYBAZPEIZNIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(N=CC(=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,5-Dibromopyridin-3-yl)methanesulfonamide typically involves the bromination of pyridine derivatives followed by the introduction of the methanesulfonamide group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The final step involves the reaction of the brominated pyridine with methanesulfonamide under basic conditions .
Chemical Reactions Analysis
N-(2,5-Dibromopyridin-3-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation .
Scientific Research Applications
N-(2,5-Dibromopyridin-3-yl)methanesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,5-Dibromopyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atoms and the methanesulfonamide group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
N-(2,5-Dibromopyridin-3-yl)methanesulfonamide can be compared with other brominated pyridine derivatives and methanesulfonamide compounds. Similar compounds include:
- N-(2,3-Dibromopyridin-4-yl)methanesulfonamide
- N-(3,4-Dibromopyridin-2-yl)methanesulfonamide
- N-(2,5-Dibromopyridin-3-yl)ethanesulfonamide
These compounds share similar structural features but differ in the position of the bromine atoms or the length of the sulfonamide chain, which can influence their chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
